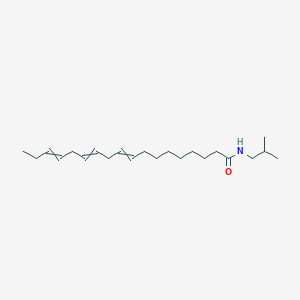![molecular formula C21H23N2OP B14190937 [1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile CAS No. 922729-92-8](/img/structure/B14190937.png)
[1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile: is a complex organic compound characterized by its unique structure, which includes a diphenylphosphoryl group and a propanedinitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile typically involves multi-step organic reactions. One common method includes the reaction of diphenylphosphoryl chloride with 2,2-dimethylbutylamine to form an intermediate, which is then reacted with malononitrile under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diphenylphosphoryl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can target the nitrile groups, converting them into primary amines under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile is used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound’s potential biological activity is being explored, particularly in the development of new pharmaceuticals. Its ability to interact with biological molecules could lead to the discovery of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of [1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile involves its interaction with specific molecular targets. The diphenylphosphoryl group can engage in hydrogen bonding and van der Waals interactions with biological molecules, influencing their function. The nitrile groups can also participate in coordination with metal ions, affecting enzymatic activities and other biochemical processes.
Comparaison Avec Des Composés Similaires
Diphenylphosphoryl derivatives: Compounds with similar diphenylphosphoryl groups but different substituents.
Propanedinitrile derivatives: Compounds with similar nitrile groups but different substituents.
Uniqueness: The uniqueness of [1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile lies in its combination of both diphenylphosphoryl and propanedinitrile groups, which confer distinct reactivity and potential applications. This dual functionality is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Propriétés
Numéro CAS |
922729-92-8 |
|---|---|
Formule moléculaire |
C21H23N2OP |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
2-(1-diphenylphosphoryl-2,2-dimethylbutyl)propanedinitrile |
InChI |
InChI=1S/C21H23N2OP/c1-4-21(2,3)20(17(15-22)16-23)25(24,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17,20H,4H2,1-3H3 |
Clé InChI |
FFVIFTVBOHCNEL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C(C(C#N)C#N)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


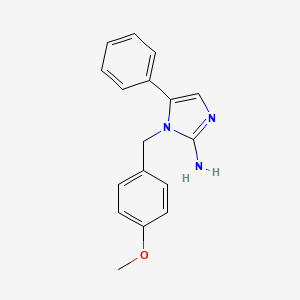
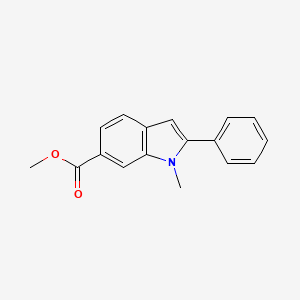
![2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B14190863.png)

![(2S)-2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B14190879.png)


![2-[(2,3-Dihydro-1H-inden-2-yl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14190900.png)
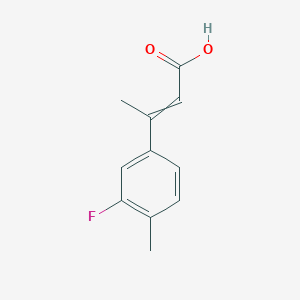
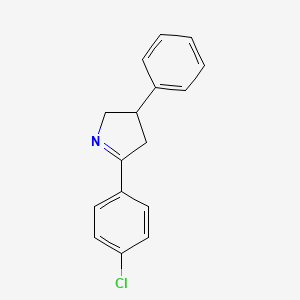

![6-{5-[4-(Trifluoromethyl)phenyl][2,4'-bipyrimidin]-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14190916.png)
